Cas no 82717-95-1 (Ethyl (alphaS)-alpha-[[(1S)-1-methyl-2-oxo-2-(phenylmethoxy)ethyl]amino]benzenebutanoate)
82717-95-1 structure
Product Name:Ethyl (alphaS)-alpha-[[(1S)-1-methyl-2-oxo-2-(phenylmethoxy)ethyl]amino]benzenebutanoate
CAS No:82717-95-1
MF:C22H27NO4
MW:369.45408654213
CID:6640942
PubChem ID:13345969
Update Time:2024-01-29
Ethyl (alphaS)-alpha-[[(1S)-1-methyl-2-oxo-2-(phenylmethoxy)ethyl]amino]benzenebutanoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl (alphaS)-alpha-[[(1S)-1-methyl-2-oxo-2-(phenylmethoxy)ethyl]amino]benzenebutanoate
- 82717-95-1
- SCHEMBL7343890
- DTXSID701135174
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- Inchi: 1S/C22H27NO4/c1-3-26-22(25)20(15-14-18-10-6-4-7-11-18)23-17(2)21(24)27-16-19-12-8-5-9-13-19/h4-13,17,20,23H,3,14-16H2,1-2H3/t17-,20-/m0/s1
- InChI Key: KKMCJYRMPUGEEC-PXNSSMCTSA-N
- SMILES: O(CC)C([C@H](CCC1C=CC=CC=1)N[C@H](C(=O)OCC1C=CC=CC=1)C)=O
Computed Properties
- Exact Mass: 369.19400834g/mol
- Monoisotopic Mass: 369.19400834g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 12
- Complexity: 442
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 64.6Ų
Ethyl (alphaS)-alpha-[[(1S)-1-methyl-2-oxo-2-(phenylmethoxy)ethyl]amino]benzenebutanoate Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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